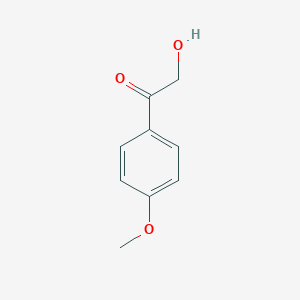

2-Hydroxy-1-(4-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOKFOPFITZGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194307 | |

| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-21-4 | |

| Record name | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4136-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Hydroxy-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a compound of interest in various scientific fields. This document covers its fundamental properties, synthesis, and potential biological activities, presenting data in a structured and accessible format for research and development professionals.

Chemical and Physical Properties

This compound, also known as α-hydroxy-4'-methoxyacetophenone, is an aromatic ketone.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4136-21-4 | [2][3] |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [5][6] |

| Appearance | White to Off-white crystalline solid | [6] |

| Melting Point | 100-103 °C | [3] |

| Purity | ≥ 99% (HPLC) | [6] |

Synthesis Protocols

A common method for the synthesis of related compounds involves the reaction of a substituted acetophenone. For instance, a general synthesis for a similar compound, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-methoxyphenol.[7] While a specific protocol for this compound was not detailed in the provided results, a plausible synthetic route is outlined below.

General Synthesis Workflow

References

- 1. Buy this compound | 4136-21-4 [smolecule.com]

- 2. 4136-21-4|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H10O3 | CID 77786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

A Technical Guide to the Solubility of 2-Hydroxy-1-(4-methoxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its application in organic synthesis, process development, and formulation within the pharmaceutical and chemical industries. This document outlines its solubility in a range of common organic solvents, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

This compound possesses both polar (hydroxyl group) and moderately polar (ketone and methoxy ether groups) functionalities, as well as a non-polar aromatic ring. This amphiphilic nature results in a varied solubility profile across different organic solvents.

Solubility Profile of this compound

| Solvent | Type | Qualitative Solubility |

| N,N-Dimethylformamide | Polar Aprotic | Very Soluble |

| Methanol | Polar Protic | Soluble |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble |

| Chloroform | Non-polar | Very Slightly Soluble |

| Water | Polar Protic | Practically Insoluble |

Table 1: Qualitative Solubility of this compound in Various Solvents.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method. This method is reliable and widely used for its accuracy and simplicity.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Pipettes and other standard laboratory glassware

-

Spatula

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's evaporation should be carried out in a well-ventilated fume hood.

-

Continue drying until a constant weight of the solid residue is achieved. This indicates that all the solvent has been removed.

-

Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish with the dry solute using an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment to be aware of any specific hazards.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the gravimetric method for determining the solubility of this compound.

This comprehensive guide provides essential information on the solubility of this compound for professionals in research and development. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is crucial for optimizing reaction conditions, purification processes, and formulation development.

chemical structure and IUPAC name of 2-Hydroxy-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

The compound of interest is 2-Hydroxy-1-(4-methoxyphenyl)ethanone. Its chemical structure and IUPAC name are fundamental for its identification and characterization in a research and development setting.

-

IUPAC Name: this compound

-

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 100-103 °C | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| CAS Number | 4136-21-4 |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of biological activities of acetophenone derivatives are outlined below. These protocols are representative of the procedures that would be employed in the study of this compound.

Synthesis Protocol (Hypothetical, based on related compounds)

The synthesis of this compound can be proposed based on the synthesis of similar compounds, which often involves the hydroxylation of a precursor. A plausible route starts from 2-bromo-1-(4-methoxyphenyl)ethanone.

Reaction:

2-bromo-1-(4-methoxyphenyl)ethanone → this compound

Materials:

-

2-bromo-1-(4-methoxyphenyl)ethanone

-

Sodium hydroxide (NaOH) or another suitable base

-

Water

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone in a suitable organic solvent like dichloromethane.

-

Prepare an aqueous solution of a base, such as sodium hydroxide.

-

Add the basic solution to the solution of the bromo-compound and stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Biological Activity Assays

This assay is a standard method to evaluate the antioxidant potential of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Prepare a solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent

-

96-well cell culture plate

-

CO₂ incubator

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Signaling Pathway Analysis

Derivatives of acetophenone have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A brominated analog of the target compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that this compound may exhibit similar mechanisms of action.

Inhibition of NF-κB and MAPK Signaling Pathways

The diagram below illustrates the proposed mechanism of action where an inhibitor, such as an acetophenone derivative, blocks the activation of the NF-κB and MAPK signaling cascades, which are crucial for the expression of pro-inflammatory genes.

Caption: Proposed inhibitory mechanism on NF-κB and MAPK pathways.

References

Stability and Storage of 2-Hydroxy-1-(4-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-1-(4-methoxyphenyl)ethanone (CAS No. 4136-21-4). The information herein is compiled from safety data sheets and established principles of pharmaceutical stability testing to ensure the integrity and purity of this compound in a research and development setting.

Chemical Profile

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | α-hydroxy-4'-methoxyacetophenone | [1] |

| CAS Number | 4136-21-4 | [1] |

| Molecular Formula | C9H10O3 | [2] |

| Molecular Weight | 166.17 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 100-103°C | [1] |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the chemical integrity of this compound. The compound is generally considered chemically stable under standard ambient conditions.[3]

Storage Conditions:

-

Temperature: Store in a cool, dry place.[1][4] For long-term storage, refrigeration at 2-8°C is recommended.[5]

-

Container: Keep the container tightly closed to prevent moisture ingress.[1][3][4]

-

Light: Some related compounds are noted to be light-sensitive, so storage in a light-resistant container is advisable as a precautionary measure.[3][7]

Handling Precautions:

-

Wear suitable personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[1][4][8]

-

Avoid the formation of dust and aerosols during handling.[3][4][7]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[4]

Incompatible Materials:

-

Strong oxidizing agents: Avoid contact with strong oxidizing agents, as they may cause a reaction.[6][9]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways are plausible under forced conditions:

-

Hydrolysis: The ester and ether linkages, although not present, suggest that related structures could be susceptible. However, the primary hydroxyl and ketone functionalities are generally stable to hydrolysis under neutral pH. Extreme pH conditions (acidic or basic) could potentially catalyze degradation.

-

Oxidation: The presence of a hydroxyl group and the aromatic ring suggests a susceptibility to oxidative degradation. This could lead to the formation of various oxidized byproducts.

-

Photodegradation: Aromatic ketones can be susceptible to photodegradation. Absorption of UV light may lead to the formation of reactive species and subsequent degradation products.

-

Thermal Degradation: While generally stable at room temperature, elevated temperatures can provide the energy needed for decomposition.[3]

Below is a logical workflow for investigating these potential degradation pathways.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H10O3 | CID 77786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- [webbook.nist.gov]

- 4. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. biomedres.us [biomedres.us]

- 9. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]

The Natural Occurrence and Bioactivity of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1-(4-methoxyphenyl)ethanone, commonly known as paeonol, is a naturally occurring phenolic compound that has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and biological activities of paeonol and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for isolation and analysis, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams. The information compiled herein is drawn from a wide range of scientific literature to ensure accuracy and depth, providing a solid foundation for further research and development in this promising area of natural product chemistry.

Introduction

This compound, or paeonol, is an acetophenone derivative that has been isolated from various natural sources, most notably from the root bark of Paeonia suffruticosa (Moutan Cortex)[1]. It is also found in other plant species such as Arisaema erubescens and Dioscorea japonica[1]. Paeonol and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This guide explores the natural diversity of these compounds and the scientific basis for their therapeutic potential.

Natural Occurrence

The primary natural source of this compound is the Paeoniaceae family, particularly the root cortex of various Paeonia species. However, its derivatives have been identified in a range of other plants and even in marine organisms.

Plant Sources

Paeonol is a well-documented constituent of the genus Paeonia. Beyond this, a variety of its derivatives have been isolated from other plant families.

| Compound | Natural Source(s) | Reference(s) |

| This compound (Paeonol) | Paeonia suffruticosa (Moutan Cortex), Arisaema erubescens, Dioscorea japonica | [1] |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | Phaleria macrocarpa (fruits) | [2][3] |

| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | Hippocampus kuda Bleeler (sea horse) |

Other Natural Sources

While predominantly found in terrestrial plants, derivatives of this compound have also been reported in marine fauna.

Biosynthesis

The biosynthesis of acetophenone derivatives in plants is believed to originate from the shikimate pathway. This pathway produces the aromatic amino acid L-phenylalanine, which serves as a key precursor.

The general biosynthetic route involves the following key steps:

-

Shikimate Pathway: Production of L-phenylalanine.

-

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.

-

β-Oxidative Chain Shortening: The C3 side chain of trans-cinnamic acid is shortened by a two-carbon unit to yield the C6-C2 acetophenone skeleton.

Further enzymatic modifications, such as hydroxylation, methoxylation, and glycosylation, lead to the diverse array of naturally occurring derivatives.

Experimental Protocols

The isolation and characterization of this compound and its derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques.

Extraction and Isolation of Paeonol from Paeonia suffruticosa

A common method for the extraction and isolation of paeonol from Moutan Cortex is ultrasound-assisted extraction followed by purification using column chromatography.

Protocol:

-

Sample Preparation: The dried root bark of Paeonia suffruticosa is powdered.

-

Ultrasound-Assisted Extraction: The powdered material is extracted with a suitable solvent, such as ethanol, using an ultrasonic bath to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing paeonol.

-

Purification: Fractions rich in paeonol are combined and may be subjected to further purification steps like recrystallization to obtain the pure compound.

Structure Elucidation

The structure of the isolated compounds is typically confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

Biological Activities and Signaling Pathways

Paeonol and its derivatives exhibit a range of biological activities, with their anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory effects of paeonol are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of mitogen-activated protein kinases (MAPK) such as ERK and p38, and the nuclear factor-kappa B (NF-κB) pathway. Furthermore, paeonol can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.

References

An In-depth Technical Guide to the Toxicological Data and Safety Handling of 2-Hydroxy-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1-(4-methoxyphenyl)ethanone, a ketone derivative, is a compound of interest in various research and development sectors. A thorough understanding of its toxicological profile and safe handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available toxicological data, detailed experimental protocols for its assessment, and essential safety and handling guidelines.

Toxicological Data

The publicly available quantitative toxicological data for this compound is limited. The following table summarizes the available information. It is critical to note the existing data gaps and the necessity for further testing to establish a complete toxicological profile.

Table 1: Summary of Acute Toxicological Data for this compound

| Endpoint | Test Species | Route of Administration | Result | Reference |

| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg body weight | [1] |

| Acute Oral LD50 | Not available | - | No data available | [2] |

| Acute Inhalation LC50 | Not available | - | No data available | [2] |

| Aquatic Toxicity | Fish, Daphnia, Algae | - | No data available | [2] |

Note: The dermal LD50 value is from a limit test, indicating low acute dermal toxicity. The absence of oral and inhalation toxicity data, as well as ecotoxicity data, represents a significant information gap.

Hazard Identification and Classification

Based on the available information, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Recommended Experimental Protocols for Toxicological Assessment

To address the existing data gaps, the following standard experimental protocols are recommended for a comprehensive toxicological evaluation of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

-

Principle: This method is a sequential test that uses a minimal number of animals. A single animal is dosed at a step below the estimated LD50. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This process continues until the stopping criteria are met.

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) for at least 16 hours before dosing.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed 1 mL/100g body weight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

-

Principle: This in vitro test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Methodology:

-

Test System: Commercially available, validated three-dimensional Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, EPISKIN™).

-

Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, typically the MTT assay. The reduction of MTT to a blue formazan product by viable cells is measured spectrophotometrically.

-

Interpretation: A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[3][4][5][6]

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

-

Principle: This in vitro method evaluates the potential of a chemical to cause serious eye damage or eye irritation by assessing its cytotoxicity on a reconstructed human cornea-like epithelium model.

-

Methodology:

-

Test System: Validated three-dimensional RhCE models.

-

Application and Exposure: The test chemical is applied to the epithelial surface for a specified duration.

-

Post-Exposure Incubation: Tissues are incubated in fresh medium for a defined period.

-

Viability Measurement: Cell viability is quantified using the MTT assay.

-

Classification: The chemical is classified based on the reduction in tissue viability compared to negative controls.[7][8][9]

-

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test evaluates the ability of a chemical to induce reverse mutations, restoring the ability of the bacteria to grow in an amino acid-deficient medium.

-

Methodology:

-

Bacterial Strains: A set of at least five strains is used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

Exposure: The test chemical is incubated with the bacterial strains in a suitable medium.

-

Plating and Incubation: The treated bacteria are plated on a minimal medium, and the plates are incubated for 48-72 hours.

-

Evaluation: A chemical is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

-

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection:

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[10]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]

Visualization of Toxicological Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive toxicological assessment of a chemical with limited data, such as this compound.

Caption: A workflow for the toxicological assessment of a chemical with data gaps.

Conclusion

While this compound is identified as a substance that causes serious eye irritation and may cause respiratory irritation, significant gaps exist in its quantitative toxicological profile. This guide has outlined the available data and provided a clear roadmap for further essential testing using standardized and validated protocols. Strict adherence to the recommended safety and handling procedures is crucial to mitigate potential risks during its use in research and development. The generation of comprehensive toxicological data is imperative for a complete risk assessment and to ensure the safe and responsible use of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. echemi.com [echemi.com]

- 3. episkin.com [episkin.com]

- 4. enfo.hu [enfo.hu]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. episkin.com [episkin.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. criver.com [criver.com]

- 9. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Review of the Synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxy-1-(4-methoxyphenyl)ethanone, a valuable α-hydroxy ketone, serves as a significant building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in numerous natural products and is of considerable interest to the fields of medicinal chemistry and drug development. The presence of both a hydroxyl group and a ketone functionality on adjacent carbons, coupled with the electron-donating methoxy group on the aromatic ring, provides a versatile scaffold for further chemical modifications. This technical guide provides an in-depth review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.

Synthetic Strategies

Several key synthetic strategies have been employed for the preparation of this compound. The most prominent and well-documented of these is a two-step process commencing with the α-bromination of the readily available 4-methoxyacetophenone, followed by the nucleophilic substitution of the resulting bromo-ketone with a hydroxide source. Alternative approaches include the direct α-hydroxylation of 4-methoxyacetophenone and emerging biocatalytic methods.

Route 1: Two-Step Synthesis via α-Bromination and Hydrolysis

This classical and reliable two-step approach is the most frequently reported method for the synthesis of this compound. It involves the initial selective bromination at the α-position of 4-methoxyacetophenone, followed by the hydrolysis of the intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone.

Step 1: α-Bromination of 4-Methoxyacetophenone

The synthesis of the key intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone, can be achieved through the reaction of 4-methoxyacetophenone with a suitable brominating agent. Common reagents for this transformation include cupric bromide (CuBr₂) and N-bromosuccinimide (NBS).

Step 2: Hydrolysis of 2-Bromo-1-(4-methoxyphenyl)ethanone

The subsequent step involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-methoxyphenyl)ethanone with a hydroxide ion to yield the final product. This is typically accomplished by reacting the bromo-ketone with an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Bromination | 4-methoxyacetophenone, Cupric Bromide | Ethyl Acetate | Reflux | ~3 | Not explicitly stated for isolated product, but used in subsequent steps. | [1][2] |

| 2. Hydrolysis | 2-bromo-1-(4-methoxyphenyl)ethanone, Water, Formic Acid | - | 100 | 2 | 85 | A specific protocol with formic acid and water was found to give a high yield. |

Protocol 1.1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone [1][2]

-

Materials:

-

4-Methoxyacetophenone (1.50 g, 0.01 mol)

-

Cupric bromide (3.36 g, 0.015 mol)

-

Ethyl acetate (50 ml)

-

-

Procedure:

-

Dissolve 4-methoxyacetophenone in ethyl acetate in a round-bottom flask.

-

Add cupric bromide to the solution.

-

Reflux the mixture for approximately 3 hours.

-

Upon cooling, the solid which separates is filtered and recrystallized from ethyl acetate to yield 2-bromo-1-(4-methoxyphenyl)ethanone.

-

Protocol 1.2: Synthesis of this compound via Hydrolysis

-

Materials:

-

2-Bromo-1-(4-methoxyphenyl)ethanone

-

Formic Acid

-

Water

-

-

Procedure:

-

A mixture of 2-bromo-1-(4-methoxyphenyl)ethanone, water, and formic acid is heated at 100°C for 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the this compound.

-

Caption: Two-step synthesis of the target compound.

Route 2: Direct α-Hydroxylation of 4-Methoxyacetophenone

A more atom-economical approach to this compound is the direct oxidation of the α-carbon of 4-methoxyacetophenone. This method circumvents the need for a halogenated intermediate. Various oxidizing agents can be employed for this transformation, with Oxone® (potassium peroxymonosulfate) being a notable example in the presence of a suitable catalyst.[3][4]

References

physical properties like melting point and boiling point of 2-Hydroxy-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Hydroxy-1-(4-methoxyphenyl)ethanone. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in drug discovery and chemical synthesis.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development. Below is a summary of the available data for this compound.

| Physical Property | Value | Source |

| Boiling Point | 316.6°C at 760 mmHg | ECHEMI Safety Data Sheet |

| Melting Point | Data not available in searched literature | N/A |

| Flash Point | 129.4°C | ECHEMI Safety Data Sheet |

Note: While a boiling point has been reported, an experimentally determined melting point for this compound could not be identified in the surveyed literature.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not explicitly described in the available literature for this specific compound. However, standard methodologies for determining the boiling and melting points of organic compounds are well-established. The following are generalized protocols that would be suitable for characterizing this substance.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for this determination is through distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (with appropriate range)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a sample of this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Melting Point (Capillary Method)

For solid compounds, the melting point is a key indicator of purity. The capillary method is a standard technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2°C).

Logical Workflow for Compound Characterization

The process of characterizing a novel or synthesized compound follows a logical progression of steps to ensure its identity and purity. This workflow is essential in drug development and chemical research.

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through a two-step process commencing with the alpha-bromination of 4-methoxyacetophenone to yield 2-bromo-1-(4-methoxyphenyl)ethanone, followed by nucleophilic substitution with a hydroxide source to produce the target α-hydroxy ketone. This protocol is intended for researchers and professionals in organic synthesis and drug development, offering a reliable method with readily available reagents.

Introduction

α-Hydroxy ketones are a significant class of organic compounds that serve as versatile building blocks in the synthesis of various biologically active molecules. Their utility is prominent in the pharmaceutical industry for the preparation of analgesics and anti-inflammatory drugs. This compound, in particular, is a key precursor for numerous target molecules due to its functional handles that allow for further molecular elaboration. This protocol details a reproducible and scalable method for its preparation in a laboratory setting.

Reaction Scheme

The overall synthesis involves two main reaction steps:

-

α-Bromination: 4-methoxyacetophenone is brominated at the alpha position using a suitable brominating agent in an appropriate solvent.

-

Hydrolysis: The resulting 2-bromo-1-(4-methoxyphenyl)ethanone is then hydrolyzed to the desired this compound.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methoxyacetophenone | Reagent Grade, ≥98% | Sigma-Aldrich |

| Bromine (Br₂) | Reagent Grade, ≥99.5% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |

| Sodium Hydroxide (NaOH) | ACS Grade | Merck |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |

| Deionized Water (H₂O) | - | In-house |

| Hydrochloric Acid (HCl), 1M | Volumetric Standard | VWR Chemicals |

3.2. Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Fume hood

3.3. Step-by-Step Procedure

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyacetophenone (5.0 g, 33.3 mmol) in 30 mL of glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

In a dropping funnel, prepare a solution of bromine (1.7 mL, 33.3 mmol) in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of 4-methoxyacetophenone over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

-

Once the reaction is complete, slowly pour the reaction mixture into 150 mL of ice-cold water with stirring.

-

A pale yellow solid will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude 2-bromo-1-(4-methoxyphenyl)ethanone in a desiccator.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, suspend the crude 2-bromo-1-(4-methoxyphenyl)ethanone (assuming quantitative yield from the previous step, ~7.6 g, 33.3 mmol) in 100 mL of a 1:1 mixture of water and a suitable organic co-solvent like acetone or THF.

-

Add sodium hydroxide (1.6 g, 40 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 60-70 °C) and maintain for 3-4 hours.

-

Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and neutralize to pH ~7 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.

Data Presentation

Table 1: Summary of Quantitative Experimental Data

| Parameter | Step 1: Bromination | Step 2: Hydrolysis |

| Reactants | 4-Methoxyacetophenone: 5.0 g (33.3 mmol) | 2-Bromo-1-(4-methoxyphenyl)ethanone: ~7.6 g (33.3 mmol) |

| Bromine: 1.7 mL (33.3 mmol) | Sodium Hydroxide: 1.6 g (40 mmol) | |

| Solvent | Glacial Acetic Acid: 40 mL | Water/Acetone (1:1): 100 mL |

| Reaction Temperature | 0-10 °C (addition), Room Temp (stirring) | 60-70 °C (Reflux) |

| Reaction Time | 2.5 hours | 3-4 hours |

| Theoretical Yield | 7.63 g | 5.53 g |

| Typical Product Appearance | Pale yellow solid | White to off-white solid |

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Sodium hydroxide is caustic. Handle with care to prevent burns.

-

Dichloromethane and ethyl acetate are volatile and flammable. Keep away from ignition sources.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).

-

Melting Point Analysis: To assess purity.

This comprehensive protocol provides a solid foundation for the successful synthesis of this compound, enabling further research and development in related fields.

Application Notes and Protocols: Synthesis and Biological Relevance of 2'-Hydroxy-4'-methoxychalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The reaction of 2-Hydroxy-1-(4-methoxyphenyl)ethanone with various aromatic aldehydes via the Claisen-Schmidt condensation provides a straightforward and versatile route to a diverse library of 2'-hydroxy-4'-methoxychalcone analogues. This application note provides detailed protocols for their synthesis, quantitative data for a range of reactions, and an overview of their potential application in modulating key signaling pathways in drug development.

Data Presentation: Synthesis of 2'-Hydroxy-4'-methoxychalcones

The following tables summarize the reaction of this compound with various aromatic aldehydes under different reaction conditions. The Claisen-Schmidt condensation is the primary synthetic route, with variations in catalysts and solvents influencing the reaction yield and duration.

Table 1: Reaction of this compound with Substituted Benzaldehydes

| Entry | Aromatic Aldehyde | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Benzaldehyde | NaOH | Ethanol | 4-6 h | 84 | [2] |

| 2 | 4-Hydroxybenzaldehyde | NaOH | Ethanol | 30 min (grinding) | High | [3] |

| 3 | 4-Nitrobenzaldehyde | NaOH | Ethanol | - | - | [2] |

| 4 | 2-Nitrobenzaldehyde | NaOH | Ethanol | - | - | [2] |

| 5 | Anisaldehyde | NaOH | Ethanol | Boiling | - | [4] |

| 6 | Various Benzaldehydes | KOH | Ethanol | 24-48 h | 22-85 | [5] |

| 7 | Various Benzaldehydes | NaH | DMF | - | 22-85 | [5] |

Note: "-" indicates that the specific data was not provided in the cited source. "High" indicates a qualitative description of the yield.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2'-Hydroxy-4'-methoxychalcones via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Materials:

-

This compound (1.0 equivalent)

-

Substituted aromatic aldehyde (1.0 equivalent)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound and the selected aromatic aldehyde in an appropriate volume of ethanol. Stir the mixture at room temperature to ensure complete dissolution.

-

Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add an aqueous solution of NaOH or KOH to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to neutralize the base and precipitate the chalcone product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis of 2'-Hydroxy-4'-methoxychalcones by Grinding

This environmentally friendly protocol avoids the use of organic solvents.[3][6]

Materials:

-

This compound (1.0 equivalent)

-

Substituted aromatic aldehyde (1.0 equivalent)

-

Solid NaOH or KOH (powdered)

-

Mortar and pestle

-

Dilute Hydrochloric Acid (HCl)

-

Distilled water

-

Büchner funnel and filter paper

Procedure:

-

Mixing Reactants: Place this compound, the aromatic aldehyde, and powdered NaOH or KOH in a mortar.

-

Grinding: Grind the mixture vigorously with a pestle for the specified time (e.g., 30 minutes).[3] The mixture will typically form a paste and may solidify.

-

Work-up: Add a small amount of cold water to the mortar and continue to grind to break up the solid.

-

Isolation and Purification: Transfer the contents to a beaker and neutralize with dilute HCl. Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol.

Mandatory Visualizations

Reaction Scheme and Workflow

Caption: Workflow for the synthesis of 2'-hydroxy-4'-methoxychalcones.

Modulation of NF-κB Signaling Pathway

The synthesized 2'-hydroxy-4'-methoxychalcones have been shown to exhibit anti-inflammatory properties, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

Caption: Chalcones can inhibit the NF-κB pathway by targeting the IKK complex.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. scitepress.org [scitepress.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of 2-Hydroxy-1-(4-methoxyphenyl)ethanone by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of 2-Hydroxy-1-(4-methoxyphenyl)ethanone using the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[1][2] The described protocol outlines a systematic approach to solvent selection, dissolution of the crude solid, crystallization, and isolation of the purified product, aiming to achieve high purity and yield.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds and fine chemicals. The purity of these intermediates is crucial for the successful synthesis of the final products and for ensuring their desired pharmacological or chemical properties. Chemical reactions often yield products contaminated with by-products, unreacted starting materials, or other impurities.[3] Recrystallization is an effective and widely used technique to purify crystalline solids by separating the desired compound from such contaminants.[2][3]

The principle of recrystallization relies on the fact that the solubility of most solids in a solvent increases with temperature.[1] An impure solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3][4] The choice of a suitable solvent or solvent system is critical for the success of the recrystallization process.[2]

Experimental Protocol

This protocol details the steps for the purification of this compound by recrystallization from a mixed solvent system of ethanol and water.

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate. Continue adding the hot solvent portion-wise until the solid completely dissolves. It is important to use the minimum amount of hot solvent to ensure a good recovery yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

-

-

Hot Filtration (if activated charcoal was used or if insoluble impurities are present):

-

Quickly filter the hot solution by gravity filtration using a pre-warmed funnel and fluted filter paper into a clean Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities. It is crucial to keep the solution hot during filtration to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[3]

-

Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator to remove any residual solvent.

-

-

Analysis:

-

Determine the mass of the dried, purified crystals and calculate the percent recovery.

-

Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. Further analysis by techniques such as HPLC, TLC, or NMR spectroscopy can also be performed.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound by recrystallization.

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to yellowish solid | White crystalline solid |

| Mass (g) | 5.00 | 4.25 |

| Purity (by HPLC, %) | 92% | 99.5% |

| Melting Point (°C) | 108-112 | 115-116 |

| Percent Recovery (%) | N/A | 85% |

Troubleshooting

-

Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly.[4] To resolve this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

-

No Crystal Formation: If crystals do not form upon cooling, it could be because too much solvent was used or the solution is supersaturated.[4] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[4] If too much solvent was used, it can be partially evaporated to concentrate the solution.

-

Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is pre-warmed.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the experiment in a well-ventilated fume hood.

-

Ethanol is flammable; avoid open flames and use a hot plate for heating.

-

Handle hot glassware with appropriate tongs or heat-resistant gloves.

Recrystallization is an effective and economical method for the purification of this compound. By following the detailed protocol and understanding the principles of recrystallization, researchers can consistently obtain a high-purity product suitable for downstream applications in research and development.

Visualizations

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is a two-step process starting from 4-methoxyacetophenone. The first step involves the selective bromination of the α-carbon to yield 2-bromo-1-(4-methoxyphenyl)ethanone. This intermediate is then subjected to hydrolysis to replace the bromine atom with a hydroxyl group, affording the final product.

Q2: What are the primary side reactions I should be aware of during the α-bromination of 4-methoxyacetophenone?

The main side reactions during the α-bromination step are:

-

Nuclear Bromination: The methoxy group on the aromatic ring is an activating group, which can lead to electrophilic substitution on the benzene ring, resulting in bromination at the ortho position relative to the methoxy group.

-

Di-bromination: Over-bromination can occur, leading to the formation of 2,2-dibromo-1-(4-methoxyphenyl)ethanone.

-

Unreacted Starting Material: Incomplete reaction will result in the presence of 4-methoxyacetophenone in the product mixture.

Q3: What conditions are crucial for the hydrolysis of 2-bromo-1-(4-methoxyphenyl)ethanone?

The hydrolysis of the α-bromo ketone to the desired α-hydroxy ketone is a critical step. Using strong bases can lead to undesired side reactions.[1] Acid-catalyzed hydrolysis is a viable alternative.[2] It is also important to be aware that α-hydroxy ketones can be sensitive to oxygen during the hydrolysis process.[2]

Q4: How can I purify the final product, this compound?

Purification of this compound can typically be achieved through recrystallization or column chromatography.[2] A patent for a similar compound suggests that recrystallization from methanol can be an effective method for purification. The choice of solvent for recrystallization will depend on the solubility of the desired product versus the impurities. For column chromatography, a silica gel stationary phase with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of 2-bromo-1-(4-methoxyphenyl)ethanone in the first step.

| Possible Cause | Suggested Solution |

| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |

| Nuclear Bromination as a Major Side Reaction | The choice of brominating agent and reaction conditions is critical. Using a milder brominating agent like N-bromosuccinimide (NBS) under radical initiation conditions can favor α-bromination over nuclear bromination. Alternatively, using cupric bromide can also be effective.[3] |

| Formation of Di-brominated Product | Use a stoichiometric amount of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help to minimize over-bromination. |

| Decomposition of the Product | Ensure the reaction is not overheating, as this can lead to decomposition. Work up the reaction promptly once it is complete. |

Problem 2: Multiple spots on TLC after the hydrolysis step.

| Possible Cause | Suggested Solution |

| Incomplete Hydrolysis | The presence of a spot corresponding to 2-bromo-1-(4-methoxyphenyl)ethanone indicates incomplete reaction. Extend the reaction time for the hydrolysis or consider a slight increase in temperature. |

| Presence of Unreacted 4-methoxyacetophenone | If the bromination step was not carried to completion, the starting material will persist through the hydrolysis. Optimize the bromination step to ensure full conversion. |

| Formation of Side Products from Hydrolysis | The use of strong bases can lead to side reactions such as elimination to form an α,β-unsaturated ketone or other rearrangements.[1] Consider using milder, acidic conditions for the hydrolysis.[2] |

| Oxidation of the Product | α-hydroxy ketones can be sensitive to oxidation.[2] Performing the hydrolysis and workup under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products. |

Problem 3: Difficulty in purifying the final product.

| Possible Cause | Suggested Solution |

| Co-crystallization of Impurities | If recrystallization is not effective, try a different solvent or a solvent mixture. Ensure that the solution is not cooled too rapidly, as this can trap impurities. |

| Similar Polarity of Product and Impurities | If recrystallization fails, column chromatography is the recommended method. A careful selection of the eluent system and a long column can help to separate compounds with similar polarities. |

| Oily Product | If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Step of Formation | Reason for Formation |

| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.18 | Bromination | Unreacted starting material |

| 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone | C₉H₈Br₂O₂ | 307.97 | Bromination | Nuclear bromination followed by α-bromination |

| 1-(3-Bromo-4-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.07 | Bromination | Nuclear bromination |

| 2,2-Dibromo-1-(4-methoxyphenyl)ethanone | C₉H₈Br₂O₂ | 307.97 | Bromination | Over-bromination |

| 1-(4-Methoxyphenyl)ethen-1-one | C₉H₈O₂ | 148.16 | Hydrolysis | Elimination side reaction |

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone

This protocol is a representative method and may require optimization.

Materials:

-

4-Methoxyacetophenone

-

Cupric Bromide (CuBr₂)

-

Ethyl acetate

-

Chloroform

Procedure:

-

Dissolve 4-methoxyacetophenone in a mixture of ethyl acetate and chloroform.

-

Add cupric bromide to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the copper salts.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-methoxyphenyl)ethanone.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

-

2-bromo-1-(4-methoxyphenyl)ethanone

-

Formic acid

-

Water

-

Sodium bicarbonate

Procedure:

-

Reflux a mixture of 2-bromo-1-(4-methoxyphenyl)ethanone in aqueous formic acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a solvent such as methanol or by column chromatography on silica gel.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Potential side reaction pathways during synthesis.

References

Technical Support Center: Optimizing Claisen-Schmidt Condensation with 2-Hydroxy-1-(4-methoxyphenyl)ethanone

Welcome to the technical support center for the Claisen-Schmidt condensation. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of chalcones and related α,β-unsaturated ketones, with a specific focus on reactions involving 2-Hydroxy-1-(4-methoxyphenyl)ethanone.

Troubleshooting Guide

This section addresses common issues encountered during the Claisen-Schmidt condensation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product. What are the possible reasons and how can I improve it?

Answer: Low yields in a Claisen-Schmidt condensation can arise from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]

-